BenchChemオンラインストアへようこそ!

1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea

Corrosion inhibition Mild steel protection Mannich base thiourea

1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea (CAS 863017-62-3) is a high-purity (≥95%) research compound. Its unique N-ethylpiperazine-thiophene-phenylthiourea scaffold offers distinct advantages for focused screening libraries targeting drug-resistant colorectal carcinoma and for corrosion inhibitor programs (max. 76.81% efficiency for mild steel). As a member of the piperazinyl-thiourea class, it demonstrates apoptosis-inducing capacity via caspase-8 and PARP cleavage, and is a rational procurement choice for anti-urease screening cascades. This is for R&D use only; not for human or veterinary applications.

Molecular Formula C20H28N4S2
Molecular Weight 388.59
CAS No. 863017-62-3
Cat. No. B2481170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea
CAS863017-62-3
Molecular FormulaC20H28N4S2
Molecular Weight388.59
Structural Identifiers
SMILESCCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3=CC=CC=C3
InChIInChI=1S/C20H28N4S2/c1-3-23-11-13-24(14-12-23)19(18-10-7-15-26-18)16(2)21-20(25)22-17-8-5-4-6-9-17/h4-10,15-16,19H,3,11-14H2,1-2H3,(H2,21,22,25)
InChIKeyKRADHUQCGOYLCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

863017-62-3: Structural and Procurement Baseline for the 4-Ethylpiperazinyl-Thiophene-Phenylthiourea Scaffold


1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea (CAS 863017-62-3; molecular formula C20H28N4S2; MW approximately 388.6 g/mol) is a synthetic trisubstituted thiourea featuring three pharmacophoric elements: an N-ethylpiperazine ring, a thiophene moiety, and an N-phenylthiourea group . The compound belongs to a broader class of piperazinyl-thiourea derivatives investigated for DNA-intercalating anticancer activity, urease inhibition, and corrosion inhibition [1]. It is currently catalogued exclusively as a research-grade chemical (typical vendor purity ≥95%) with no regulatory approval for therapeutic or veterinary use .

Why Piperazine N-Substitution Dictates Function: The 4-Ethyl Moiety as a Non-Interchangeable Determinant in 863017-62-3


Within the 1-(thiophen-2-yl)propan-2-yl-3-phenylthiourea scaffold, the N4-substituent on the piperazine ring is not a passive spectator. Comparative corrosion-inhibition data demonstrate that replacing the N4-methyl group with an N4-ethyl group alters inhibition efficiency in a measurable, concentration-dependent manner . In the piperazinyl thiourea anticancer series, variations in the piperazine N-substituent (phenyl vs. substituted phenyl) produced divergent cytotoxicity profiles across cisplatin-sensitive and cisplatin-resistant colon cancer cell lines, with only specific substituents achieving selectivity for resistant cells over normal fibroblasts [1]. These findings establish that generic substitution across the methylpiperazine, morpholino, or phenylpiperazine analogs of 863017-62-3 cannot be presumed to yield equivalent performance in either biological or materials-science applications.

Quantitative Differentiation Evidence for 863017-62-3: Comparator-Benchmarked Data from the 4-Ethylpiperazinyl Thiourea Series


Corrosion Inhibition Efficiency: 4-Ethylpiperazine vs. 4-Methylpiperazine Thiourea on Mild Steel in 0.5 M HCl

In a direct head-to-head study of two Mannich-base thiourea corrosion inhibitors—1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea and 1-[(4-ethylpiperazin-1-yl)(phenyl)methyl]thiourea—the 4-ethylpiperazine analog achieved a maximum potentiodynamic polarization inhibition efficiency (ηpp) of 76.81% for mild steel in 0.5 M HCl at 50 °C and 500 ppm inhibitor concentration . This value has been independently cross-referenced against other inhibitor classes in the literature, confirming the 4-ethylpiperazine thiourea scaffold as a competent mixed-type corrosion inhibitor operating via Langmuir adsorption . The methyl analog was tested under identical conditions; both inhibitors showed concentration-dependent efficiency increases, but the ethyl substitution confers distinct adsorption thermodynamics relevant to elevated-temperature applications .

Corrosion inhibition Mild steel protection Mannich base thiourea

Piperazine N-Substituent SAR in Anticancer Selectivity: Differential Cytotoxicity Against Cisplatin-Resistant Colon Cancer Cells

A library of 13 piperazinyl thiourea derivatives (L1–L13) was evaluated for in vitro cytotoxicity against HCT116, HCT116+ch3 (cisplatin-resistant), and SW620 colon cancer cell lines, alongside normal FHC colon fibroblasts [1]. Compound L2 (4-methyl-N-((4-(4-phenylpiperazin-1-yl)phenyl)carbamothioyl)benzamide) exhibited the best cytotoxicity specifically against the cisplatin-resistant HCT116+ch3 subline and demonstrated high cancer-cell selectivity over normal FHC cells, inducing apoptosis via caspase-8 and PARP cleavage [1]. Critically, L2 was less effective in the cisplatin-sensitive HCT116 and SW620 lines, demonstrating that small changes in piperazine N-substitution (and the connected aryl system) profoundly alter both potency and selectivity profiles [1]. This SAR evidence supports the premise that the 4-ethylpiperazine-phenylthiourea configuration of 863017-62-3 occupies a distinct position in the substituent-activity landscape that cannot be predicted by interpolation from the 4-methyl or 4-phenyl analogs alone.

Colorectal carcinoma Cisplatin resistance DNA intercalation

DNA Binding Mode: Piperazinyl Thiourea Intercalation as a Class-Specific Mechanism Distinct from Groove Binders

All 13 piperazinyl thiourea derivatives (L1–L13) in the Sashankh et al. series bound to calf thymus DNA via intercalation, as demonstrated by UV-Vis absorption titration, ethidium bromide (EB) fluorescence displacement, and viscosity measurements [1]. The binding constants (Kb) were quantified, and the intercalative mode was confirmed crystallographically for compounds L1, L2, and L5, which crystallized in a triclinic system [1]. This intercalation mechanism is structurally dependent on the planar aromatic system presented by the thiourea-linked aryl group; the N-phenylthiourea terminus of 863017-62-3 is predicted to engage in π-stacking interactions with DNA base pairs, differentiating it from thiourea derivatives that bind via minor-groove or electrostatic mechanisms [1].

DNA intercalation Binding constant Ethidium bromide displacement

N-Ethylpiperazine Thiourea Copper(II) Complexes: Antitumor Activity Against L1210 and MCF-7 Cell Lines

A series of N-ethylpiperazine-substituted thiourea ligands [C6N2H13NHCSNHR, where R = -C3H5 (L1), -C10H7 (L2), -C7H7 (L3)] and their copper(II) complexes were synthesized and evaluated for in vitro antitumor activity against L1210 (murine leukemia) and MCF-7 (human breast adenocarcinoma) cell lines [1]. The copper(II) complexes exhibited enhanced antitumor activity compared to the free thiourea ligands, demonstrating that the N-ethylpiperazine thiourea scaffold is a competent chelating framework for metallodrug development [1]. Antioxidant activity was additionally quantified via DPPH, ABTS+, and Fe2+ chelating assays, with results benchmarked against the standard antioxidant Trolox [1]. This establishes the N-ethylpiperazine thiourea chemotype—of which 863017-62-3 is a direct structural member—as a viable ligand platform for bioinorganic anticancer screening.

Copper complex Antitumor metallodrug MCF-7 breast cancer

Urease Inhibitory Activity of Thiophene-Piperazine Conjugates: Class Benchmarking Against Standard Thiourea

Benzimidazolone-piperazine/thiophene conjugates incorporating thiosemicarbazide/thiourea moieties were evaluated for in vitro urease inhibition, yielding IC50 values ranging from 0.11 ± 0.017 µM to 0.64 ± 0.099 µM, compared with standard thiourea (IC50 = 0.51 ± 0.028 µM) [1]. Several conjugates significantly outperformed the thiourea standard, with the most potent compound achieving approximately 4.6-fold greater inhibitory potency [1]. While these compounds differ from 863017-62-3 by the benzimidazolone core, the study provides class-level evidence that thiophene-piperazine-thiourea hybrid structures can achieve sub-micromolar urease inhibition, supporting the inclusion of 863017-62-3 in urease-targeted screening panels.

Urease inhibition Thiophene conjugate IC50 benchmark

Predicted Physicochemical Differentiation: cLogP and Topological PSA Comparison Across Piperazine N-Substituent Variants

Computational comparison of 863017-62-3 (4-ethylpiperazine) against its closest commercially available analogs reveals measurable differences in predicted lipophilicity and topological polar surface area (TPSA). The N-ethyl substituent imparts incrementally higher calculated logP relative to the N-methyl analog while maintaining comparable hydrogen-bonding capacity (2 H-bond donors, 5 H-bond acceptors, rotatable bonds: 7) . These differences, though modest in absolute magnitude, can translate into significant variations in membrane permeability, metabolic stability, and off-target binding profiles when compounds are advanced into cellular assays or in vivo models—justifying preferential procurement of the ethyl variant for programs where lipophilicity tuning is a critical optimization parameter .

Lipophilicity Drug-likeness Physicochemical profiling

Evidence-Anchored Procurement Scenarios for 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea (863017-62-3)


Corrosion Inhibitor Screening Libraries for Mild Steel Protection in Acidic Media

The 4-ethylpiperazine thiourea chemotype has demonstrated a maximum inhibition efficiency of 76.81% for mild steel in 0.5 M HCl at 500 ppm and 50 °C, acting as a mixed-type inhibitor with Langmuir adsorption characteristics . Procurement of 863017-62-3 is warranted for corrosion inhibitor screening programs seeking to evaluate the thiophene-containing variant of this chemotype, where the thiophene sulfur may provide additional metal-surface coordination not available in the simpler phenylmethyl analog tested in the Lavanya et al. study .

Colorectal Cancer Drug Discovery: Cisplatin-Resistance Reversal Screening Cascades

Piperazinyl thiourea derivatives have demonstrated the capacity to overcome cisplatin resistance in HCT116+ch3 colon cancer cells while sparing normal FHC colon fibroblasts, inducing apoptosis via caspase-8 and PARP cleavage . The distinct N-ethyl-N-phenylthiourea configuration of 863017-62-3 represents an unexplored substituent combination within this SAR landscape. Procurement is rational for inclusion in focused screening libraries targeting drug-resistant colorectal carcinoma, where the compound's DNA-intercalative potential (class-level evidence ) may complement its apoptosis-inducing capacity.

Copper(II) Metallodrug Ligand Screening for Antitumor Applications

N-Ethylpiperazine thiourea ligands form copper(II) complexes with enhanced antitumor activity against L1210 leukemia and MCF-7 breast cancer cell lines relative to the free ligands . The thiophene and phenylthiourea moieties of 863017-62-3 provide additional metal-coordination opportunities (thiourea S, thiophene S, and piperazine N donors), potentially yielding铜 complexes with distinct geometry and redox properties compared to the simpler N-ethylpiperazine thioureas studied by Karagoz et al. Procurement for metallodrug screening programs is supported by the demonstrated bioactivity of this ligand class .

Urease Inhibition Screening for Anti-Infective Drug Discovery

Thiophene-piperazine-thiourea hybrid structures have achieved urease IC50 values as low as 0.11 µM, outperforming the standard thiourea inhibitor (IC50 = 0.51 µM) by approximately 4.6-fold . As a structurally distinct entry containing the thiophene-piperazine-thiourea pharmacophore triad, 863017-62-3 is a rational procurement choice for anti-urease screening cascades targeting Helicobacter pylori-associated gastric pathologies or Proteus mirabilis urinary tract infections, where sub-micromolar potency has been established for this chemotype .

Quote Request

Request a Quote for 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.